3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid
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Overview
Description
3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid typically involves the reaction of piperidine derivatives with methoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(piperidin-1-yl)propanoic acid: A similar compound with a piperidine ring but without the methoxymethyl group.
3-(3-Pyridyl)propanoic acid: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)piperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-14-8-9-3-2-5-11(7-9)6-4-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChI Key |
ZMDXWRROVWKBAH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN(C1)CCC(=O)O |
Origin of Product |
United States |
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